Cas no 5087-68-3 ((3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylidene-7,8,9,9a,10,11,12,13,13a,13b-decahydro-4,8-methanobenzo[3,4]cyclodeca[1,2-d][1,3]dioxol-6(3aH)-one)

(3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylidene-7,8,9,9a,10,11,12,13,13a,13b-decahydro-4,8-methanobenzo[3,4]cyclodeca[1,2-d][1,3]dioxol-6(3aH)-one structure
5087-68-3 structure
Nome do Produto:(3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylidene-7,8,9,9a,10,11,12,13,13a,13b-decahydro-4,8-methanobenzo[3,4]cyclodeca[1,2-d][1,3]dioxol-6(3aH)-one
N.o CAS:5087-68-3
MF:C23H34O5
MW:390.513067722321
CID:1569716
PubChem ID:637459

(3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylidene-7,8,9,9a,10,11,12,13,13a,13b-decahydro-4,8-methanobenzo[3,4]cyclodeca[1,2-d][1,3]dioxol-6(3aH)-one Propriedades químicas e físicas

Nomes e Identificadores

    • (3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylidene-7,8,9,9a,10,11,12,13,13a,13b-decahydro-4,8-methanobenzo[3,4]cyclodeca[1,2-d][1,3]dioxol-6(3aH)-one
    • (2R,6R,7R,10S,12R,13R,14R)-10,13-Dihydroxy-4,4,7,17,18,18-hexamethyl-11-methylene-3,5-dioxatetracyclo[12.3.1.0~2,6~.0~7,12~]octadec-1(17)-en-16-one
    • 4,8-methanobenzo[3,4]cyclodeca[1,2-d]-1,3-dioxol-6(7H)-one, 3a,8,9,9a,10,11,12,13,13a,13b-decahydro-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylene-, (3aR,8R,9R,9aR,11S,13aR,13bR)-
    • rel-(3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylene-7,8,9,9a,10,11,12,13,13a,13b-decahydro-4,8-methanobenzo[3,4]cyclodeca[1,2-d][1,3]dioxol-6(3aH)-one
    • rel-(3aR,8R,9R,9aR,11S,13aR,13bR)-9,11-dihydroxy-2,2,5,13a,14,14-hexamethyl-10-methylene-7,8,9,9a,10,1
    • DTXSID00348439
    • 5087-68-3
    • AC1LCU9H
    • Inchi: InChI=1S/C23H34O5/c1-11-14(24)8-9-23(7)16(11)18(26)13-10-15(25)12(2)17(21(13,3)4)19-20(23)28-22(5,6)27-19/h13-14,16,18-20,24,26H,1,8-10H2,2-7H3/t13-,14-,16-,18+,19+,20-,23+/m0/s1
    • Chave InChI: HLFTVSGJYNXFIO-PXEYHYAUSA-N
    • SMILES: CC1=C2C3C(C4(CCC(C(=C)C4C(C(C2(C)C)CC1=O)O)O)C)OC(O3)(C)C

Propriedades Computadas

  • Massa Exacta: 390.240624
  • Massa monoisotópica: 390.240624
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 763
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 76
  • XLogP3: 1.7

Propriedades Experimentais

  • Densidade: 1.19
  • Ponto de ebulição: 529.1°C at 760 mmHg
  • Ponto de Flash: 177.3°C
  • Índice de Refracção: 1.559

Recomendar Artigos

Fornecedores recomendados
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Ganmiao New material Technology Co., LTD
上海贤鼎生物科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海贤鼎生物科技有限公司
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue